6-Oxaspiro[4.5]decane-9-sulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decane-9-sulfonamide |
InChI |
InChI=1S/C9H17NO3S/c10-14(11,12)8-3-6-13-9(7-8)4-1-2-5-9/h8H,1-7H2,(H2,10,11,12) |
InChI Key |
ITSHPCZIPYHKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)S(=O)(=O)N |
Origin of Product |
United States |
The Strategic Importance of Spirocyclic Systems in Chemical Design
Spirocycles, which are bicyclic systems where two rings are connected by a single common atom, are increasingly recognized as privileged structures in medicinal chemistry and materials science. bldpharm.com Their rigid, three-dimensional nature offers a distinct advantage over more traditional flat, aromatic structures. bldpharm.commdpi.com
The introduction of a spirocyclic core into a molecule can profoundly and beneficially influence its properties. chemicalregister.com A key advantage is the inherent three-dimensionality that spirocycles impart, allowing for a more precise spatial arrangement of functional groups. bldpharm.com This can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com Furthermore, the rigidity of the spirocyclic framework can lock a molecule into a specific conformation, which is advantageous for optimizing its interaction with proteins. mdpi.com
The shift from sp2-hybridized carbons in planar molecules to sp3-hybridized carbons in spirocycles generally correlates with improved physicochemical properties. This often results in increased aqueous solubility, a crucial factor for the bioavailability of potential drug candidates. bldpharm.commdpi.com The constrained nature of spirocycles can also enhance metabolic stability by shielding parts of the molecule from enzymatic degradation. mdpi.com
Table 1: Impact of Spirocyclic Scaffolds on Molecular Properties
| Property | Influence of Spirocyclic Scaffold |
| Three-Dimensionality | Increases the spatial complexity, allowing for better interaction with biological targets. bldpharm.com |
| Rigidity | Locks the molecule in a defined conformation, which can improve binding and selectivity. mdpi.com |
| Solubility | The higher sp3 character often leads to improved water solubility compared to flat aromatic systems. bldpharm.com |
| Metabolic Stability | Can protect the molecule from metabolic degradation, prolonging its activity. mdpi.com |
| Novelty | Provides access to new chemical space and intellectual property. mdpi.com |
The Versatile Role of Sulfonamide Moieties in Chemical Scaffolds
The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. bldpharm.comnih.govnih.gov Since the discovery of the first sulfa drugs, this moiety has been integral to the development of antibacterials and continues to be a vital component in modern pharmaceuticals. semanticscholar.org
The significance of the sulfonamide group stems from its ability to act as a versatile pharmacophore, engaging in key hydrogen bonding interactions with biological targets. bldpharm.com This has led to its incorporation into drugs with a vast range of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. sigmaaldrich.com For instance, certain sulfonamides function as inhibitors of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and some cancers. nih.govnih.gov
Beyond their direct therapeutic applications, sulfonamides are valuable building blocks in synthetic chemistry. nih.gov Their chemical stability and the relative ease with which they can be synthesized and modified allow for the creation of large libraries of compounds for screening and drug discovery programs. nih.gov The sulfonamide group can be found in various drug classes, including diuretics, anticonvulsants, and hypoglycemic agents, underscoring its broad utility in targeting diverse physiological pathways. semanticscholar.org
Table 2: Therapeutic Applications of Sulfonamide-Containing Compounds
| Therapeutic Area | Examples of Drug Classes/Targets |
| Infectious Diseases | Antibacterial (e.g., against Streptococcus, Staphylococcus), Antimalarial, Antiviral. bldpharm.comnih.govnih.gov |
| Oncology | Carbonic anhydrase inhibitors, agents targeting protein degradation. mdpi.comsigmaaldrich.com |
| Inflammatory Diseases | Treatment of inflammatory bowel disease. semanticscholar.orgsigmaaldrich.com |
| Metabolic Disorders | Antidiabetic (sulfonylureas), Diuretics (thiazides). bldpharm.comsemanticscholar.org |
| Neurology | Anticonvulsants. semanticscholar.org |
Envisioning the Research Context of 6 Oxaspiro 4.5 Decane 9 Sulfonamide
General Synthetic Approaches to the 6-Oxaspiro[4.5]decane Core
A recently developed and efficient one-pot method facilitates the construction of 6-oxaspiro[4.5]decane skeletons. nih.gov This strategy uniquely merges the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration reaction. nih.govresearcher.life This approach has been successfully used to generate over 30 different derivatives of the 6-oxaspiro[4.5]decane framework. nih.gov
Another relevant strategy in the synthesis of oxaspiro compounds is the double ring-opening polymerization of spiro orthocarbonates. nih.gov In this process, two chemical bonds are broken for each new bond that is formed, a mechanism that can be harnessed to create complex spiro architectures. nih.gov Researchers have developed new oxaspiro monomers with improved reactivity and efficiency for this type of polymerization. nih.gov
Spiroannulation, the formation of a spirocycle through a cyclization reaction, provides a direct route to the oxaspiro core. One such technique involves the oxidation of a phenolic precursor. For instance, the synthesis of 6-methoxy-1-oxaspiro researcher.lifethieme-connect.comdeca-6,9-diene-8-one was achieved from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as an oxidant. mdpi.com
Reductive cyclization strategies have also proven effective. The core of spirofungin B, a related spiroacetal, was synthesized using a reductive decyanation approach that was both efficient and stereoselective. nih.gov Furthermore, dearomative tandem spiro-cyclization reactions represent a modern approach. The reaction of certain N-[(1H-indol-3-yl)methyl]methacrylamide derivatives with sodium sulfinate, mediated by silver nitrate, yields sulfonylated spiro[indole-3,3′-pyrrolidines], demonstrating a powerful method for concurrent spirocycle formation and functionalization. acs.org
Installation of the Sulfonamide Moiety
Once the spirocyclic core is established, the next critical phase is the introduction of the sulfonamide group (-SO₂NH₂ or its derivatives) at the C-9 position of the cyclohexane (B81311) ring.
Direct sulfonylation of a pre-existing spirocyclic framework is a key strategy. A silver-mediated reaction of acrylamides coupled with indole (B1671886) dearomatization has been shown to produce sulfonylated spiro[indole-3,3′-pyrrolidines] in moderate to excellent yields. acs.org This highlights a method where the sulfonylation occurs in tandem with spirocycle formation.
For systems that are not amenable to direct C-H sulfonylation, a multi-step sequence may be required. A robust method has been developed to create five-membered cyclic sulfonamides (γ-sultams) in a spirocyclic context. thieme-connect.com This process involves the conversion of a nitrile to an amine, followed by reaction with a sulfonyl chloride and subsequent cyclization. A key challenge identified was the instability of sulfonyl chloride intermediates, which was overcome by converting them to more stable sulfonyl fluorides before the reductive cyclization step. thieme-connect.com Peptide catalysts have also been employed to achieve enantioselective sulfonylation on diol substrates, expanding the scope of asymmetric group transfer reactions to include sulfur-based electrophiles. nih.gov
The nitrogen atom of the sulfonamide group offers a prime site for further chemical modification, allowing for the synthesis of a diverse library of analogues. Derivatization at this position can significantly influence the molecule's properties.
A common method for functionalizing the sulfonamide nitrogen is N-alkylation. okstate.edu For analytical purposes, derivatization with reagents like (trimethylsilyl)diazomethane (TMSD) has been optimized to methylate the N1 position of sulfonamides. nih.govnih.gov This procedure has been successfully applied to various sulfonamides, including sulfamethoxazole, sulfadiazine, and sulfathiazole. nih.govnih.gov
More advanced catalytic methods have also been developed. A carbene-catalyzed reaction provides a highly enantioselective method for modifying sulfonamides. rsc.org This approach is notable for its mild reaction conditions and broad substrate scope, even allowing for the selective modification of sulfonamide-containing drug molecules to create potential prodrugs. rsc.org Structure-activity relationship studies on related complex molecules have shown that the nature of the substituent on the sulfonamide nitrogen is critical; bulkier groups can sometimes lead to a decrease in biological potency, indicating the importance of this derivatization site for tuning molecular activity. acs.org
Stereoselective Synthesis of this compound Architectures
Achieving a specific three-dimensional arrangement (stereochemistry) is often crucial for the biological activity of a molecule. The synthesis of a single, desired stereoisomer of this compound requires precise control at two key stages: the formation of the chiral spirocyclic center and the introduction of any stereocenters on the sulfonamide-bearing ring.
Stereocontrolled routes have been developed for closely related spiroacetal systems, such as 1,6,9-tri-oxaspiro[4.5]decanes derived from D-glucose. documentsdelivered.comresearchgate.net These syntheses establish defined stereochemistry at the spiro center. Similarly, reductive cyclization strategies used to form spiroacetal cores have been shown to proceed with high stereoselectivity. nih.gov
For the sulfonamide portion, peptide catalysts have been instrumental in mediating enantioselective sulfonylation reactions. nih.gov By using a tetrapeptide catalyst, it is possible to selectively functionalize one of two enantiotopic alcohol groups on a substrate, thereby establishing chirality during the sulfonylation step itself. nih.gov The combination of these stereoselective methods—one to form the spiro core and another to install the functional group—provides a viable pathway to specific stereoisomers of complex spirocyclic sulfonamides.
| Precursor/Substrate | Reagent/Catalyst | Product Feature | Reference |
| D-Glucose | (Multiple steps) | Stereocontrolled (R)- and (S)-configurated 1,6,9-trioxaspiro[4.5]decane ring system | documentsdelivered.comresearchgate.net |
| Diol substrate | Peptide catalyst, 4-Nitrobenzenesulfonyl chloride | Enantioselective mono-sulfonylation | nih.gov |
| Acyclic hydroxy ketone | (Multiple steps) | Stereoselective reductive cyclization to spiroacetal | nih.gov |
Diastereoselective and Enantioselective Methodologies for Spiro Compounds
The creation of spirocycles with defined stereochemistry is a key focus in synthetic chemistry due to their unique three-dimensional structures, which are of great interest in medicinal chemistry and materials science. rsc.org Various powerful strategies have been developed to control the diastereoselectivity and enantioselectivity of reactions that form spirocyclic frameworks.
One notable approach involves the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition. mdpi.com This method utilizes the reaction of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines, promoted by a combination of photocatalysis and organocatalysis. mdpi.com This strategy is noteworthy for its high atom economy and excellent diastereoselectivity, achieving up to a 99:1 diastereomeric ratio. mdpi.com The reaction proceeds under mild conditions and avoids the use of metal catalysts, aligning with the principles of green chemistry. mdpi.com
The scope of this reaction is broad, accommodating various substituents on both the aniline (B41778) and the tetrahydronaphtalenone components. For instance, electron-donating groups on the aromatic ring of the aniline derivative, such as methoxy (B1213986) and methyl groups, afforded the corresponding spiro compounds in moderate to good yields. mdpi.com The versatility of this method is further demonstrated by its applicability to the synthesis of different spirocyclic systems, including [4.4], [4.5], and [4.6] ring systems. mdpi.com
| Entry | R1 | R2 | Product | Yield (%) | dr |
| 1 | H | H | 3a | 85 | >99:1 |
| 2 | 6-OCH3 | H | 3b | 61 | >99:1 |
| 3 | 7-CH3 | H | 3c | 32 | >99:1 |
| 4 | H | p-F | 3d | 78 | >99:1 |
| 5 | H | m-F | 3e | 81 | >99:1 |
| Table 1: Diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-one derivatives. Data sourced from mdpi.com. |
Another powerful strategy for constructing spirocycles is the catalytic asymmetric [2+2] cycloaddition. This method has been successfully employed in the synthesis of spirocyclobutyl oxindoles. nih.gov The reaction between (E)-alkenyloxindoles and N-allenamides, catalyzed by a chiral N,N'-dioxide/Ni(OTf)2 complex, yields a variety of optically active spirocyclobutyl oxindole (B195798) derivatives with high stereoselectivity. nih.gov
Furthermore, tandem reactions that combine different catalytic processes in one pot represent an efficient approach to complex spirocycles. For example, a telescoped flow process has been developed for the synthesis of a chiral spiroketone, a key intermediate for several active pharmaceutical ingredients. rsc.org This process integrates a ring-closing metathesis and a hydrogenation step using a single catalyst, offering significant advantages in terms of cost, throughput, and sustainability. rsc.org
Chiral Auxiliary and Catalytic Approaches in Oxaspiro Sulfonamide Synthesis
The asymmetric synthesis of spirocycles can be effectively achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been widely applied in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgsigmaaldrich.com
In the context of synthesizing this compound, a chiral auxiliary could be employed to control the formation of the spirocyclic core. For instance, a chiral bicyclic lactam has been used as a chiral auxiliary in the enantioselective synthesis of spirooxoindoles via SNAr reactions. aragen.com This approach allows for the construction of the spiropyrrolidinyloxindole skeleton with excellent enantioselectivity and in good yields. aragen.com A similar strategy could be envisioned for the synthesis of the 6-Oxaspiro[4.5]decane core, where a chiral auxiliary attached to a precursor molecule would direct the cyclization to form one enantiomer of the spirocycle preferentially.
Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is a cornerstone of modern synthetic chemistry. rsc.orgnih.gov In the realm of spirocycle synthesis, organocatalysis and transition-metal catalysis have emerged as powerful tools. rsc.orgnih.gov
For the synthesis of oxaspirocycles, catalytic asymmetric methods are particularly attractive. For example, the asymmetric synthesis of spirocyclic azlactones can be achieved through a palladium-catalyzed double Michael addition approach. nih.gov This reaction provides access to precursors of cyclic quaternary amino acids with high enantioselectivity. nih.gov
The introduction of the sulfonamide functionality into a spirocyclic framework is another key step. Research on spirocyclic sulfonamides as potent Akt inhibitors has provided insights into the synthesis of such compounds. nih.gov In this work, the sulfonamide group is incorporated into a spirochromane scaffold. While the primary focus of this research was on the biological activity, the synthetic methods employed could be adapted for the synthesis of this compound. For instance, a late-stage sulfonylation of a spirocyclic amine or the construction of the sulfonamide-containing ring onto a pre-existing spirocyclic ketone could be viable strategies.
A plausible catalytic approach to an enantiomerically enriched 6-Oxaspiro[4.5]decane precursor could involve an intramolecular cyclization of a suitably substituted linear substrate, catalyzed by a chiral transition metal complex or an organocatalyst. Subsequent functional group transformations would then lead to the final sulfonamide product.
| Catalyst | Product | Yield (%) | ee (%) |
| L5-RaPr2/Ni(OTf)2 | Spirocyclobutyl oxindole | 85 | 95 |
| Chiral Phosphoric Acid | 2-amino-spiro[4.5]decane-6-one | 85 | 92 |
| Ferrocene bispalladacycle | Spirocyclic azlactone | 78 | 94 |
| Table 2: Examples of Catalytic Asymmetric Synthesis of Spirocycles. Data is illustrative and based on findings from mdpi.comnih.govnih.gov. |
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of a chemical compound. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
A complete NMR analysis would be essential for confirming the identity and purity of this compound.
¹H NMR (Proton NMR): This experiment would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For the target molecule, one would expect to see signals corresponding to the protons on the cyclohexane and tetrahydrofuran (B95107) rings, as well as the protons of the sulfonamide group.
¹³C NMR (Carbon-13 NMR): This technique identifies all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp³, sp², sp) and the nature of their substituents (e.g., carbons bonded to oxygen, nitrogen, or other carbons).
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, providing further clarity to the carbon skeleton.
COSY (Correlation Spectroscopy): This 2D NMR technique establishes correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule's rings.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, providing a definitive map of C-H bonds.
Without experimental data, a hypothetical data table cannot be generated.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the sulfonamide group.
S=O stretching (asymmetric and symmetric) of the sulfonamide group.
C-O-C stretching of the ether linkage in the spiro ring system.
C-H stretching and bending vibrations of the aliphatic rings.
A data table of expected FT-IR peaks remains speculative without actual experimental validation.
Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Determination
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would likely be used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions.
A precise molecular formula cannot be confirmed without HRMS data.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. For a saturated compound like this compound, which lacks extensive chromophores, significant absorption in the standard UV-Vis range (200-800 nm) would not be expected. Any observed absorption would likely be weak and occur at shorter wavelengths.
X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on:
Bond lengths and angles: Confirming the connectivity and geometry of the atoms.
Conformation: Revealing the chair/boat conformations of the cyclohexane and tetrahydrofuran rings.
Absolute Stereochemistry: Unambiguously determining the spatial arrangement of atoms at the chiral centers, including the spirocyclic center.
In the absence of a synthesized and crystallized sample of this compound, no crystallographic data can be presented.
Elemental Analysis (CHN) for Purity and Composition
Elemental analysis, specifically CHN analysis, is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimental results are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data serves as a primary indicator of the sample's purity and validates its elemental makeup.
For a newly synthesized compound like this compound, CHN analysis is a critical step to confirm that the intended molecular structure has been achieved. The molecular formula for this compound is established as C₉H₁₇NO₃S. Based on this formula, the theoretical elemental composition can be precisely calculated.
Detailed Research Findings
While specific experimental data from peer-reviewed literature for this compound is not extensively reported, the standard procedure involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured by a detector. The percentages of C, H, and N in the original sample are then calculated from the quantities of these gases.
The expected theoretical values for this compound are presented in the table below. In a research context, experimentally obtained values that deviate by no more than ±0.4% from these theoretical percentages are generally considered to be strong evidence of the compound's purity and correct elemental composition.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count in Molecule | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 49.29 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 7.81 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39 |
| Oxygen | O | 15.999 | 3 | 47.997 | 21.89 |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.62 |
| Total | 219.299 | 100.00 |
The data presented in this table is derived from the molecular formula C₉H₁₇NO₃S and the standard atomic weights of the constituent elements. The successful synthesis and purification of this compound would be confirmed, in part, by experimental CHN analysis results that align closely with these theoretical percentages. Any significant discrepancy would suggest the presence of impurities, such as residual solvents or starting materials, or could indicate that the target molecule was not formed as expected.
Computational and Theoretical Investigations of 6 Oxaspiro 4.5 Decane 9 Sulfonamide
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the macroscopic properties of a system by studying the motion and interaction of its constituent atoms and molecules over time.
The spirocyclic core of 6-Oxaspiro[4.5]decane-9-sulfonamide imparts significant conformational rigidity, yet flexibility in the cyclohexane (B81311) and tetrahydrofuran (B95107) rings, as well as the sulfonamide group, will exist. Conformational analysis is crucial to identify the most stable, low-energy conformations of the molecule, which are likely to be the biologically active ones. This analysis can be performed using molecular mechanics force fields or quantum chemical methods. The resulting low-energy conformers provide a basis for further studies, such as ligand-protein docking.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This is a cornerstone of structure-based drug design. nih.gov For this compound, docking studies would be essential to hypothesize its binding mode within the active site of a target protein.
The process involves:
Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB).
Preparing the protein structure (e.g., adding hydrogens, assigning charges).
Generating multiple conformations of the ligand (this compound).
Using a docking algorithm to place the ligand conformations into the protein's binding site and scoring them based on how well they fit and interact.
Studies on other spirocyclic sulfonamides have demonstrated the power of this approach. For example, novel bicyclic spiro sulfonamides were designed as potent Akt inhibitors through structure-based rational design, which inherently relies on understanding ligand-protein interactions. nih.gov Similarly, docking studies were performed on novel sulfonamide derivatives to investigate their binding affinity and conformation within the active site of dihydropteroate (B1496061) synthase (DHPS), an important bacterial enzyme. nih.gov In a study on pyrazolo[4,3-c]pyridine sulfonamides, computational procedures were used to explore the binding mode of these compounds within the active site of human carbonic anhydrase IX. mdpi.com
A hypothetical summary of a docking study for this compound against a kinase target is shown below.
| Parameter | Hypothetical Result | Interpretation |
| Binding Energy | -9.5 kcal/mol | A strong negative value suggests favorable binding affinity. |
| Key Interactions | Hydrogen bond with ASP86, Pi-sulfur with PHE15 | Specific amino acid residues critical for binding. |
| RMSD from reference | 1.2 Å | Low root-mean-square deviation indicates a good predicted pose. |
Mechanistic Pathways and Reaction Energetics
Computational chemistry is invaluable for elucidating reaction mechanisms and calculating the energetics of chemical transformations. For this compound, this could involve studying its synthesis or its metabolic degradation pathways.
By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. A computational study on the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, for instance, used various levels of theory (semiempirical, ab initio, and DFT) to determine that a carbon-migration pathway was thermodynamically favored over an oxygen-migration pathway. mdpi.com Similar studies for this compound could illuminate its reactivity and stability, providing crucial information for its synthesis and handling.
Computational Elucidation of Reaction Mechanisms in Oxaspiro Formation
Mechanistic studies using computational methods can map out the potential energy surface of the reaction, identifying the most likely pathway from reactants to products. This involves locating and characterizing the energies of all intermediates and, crucially, the transition states that connect them. For instance, in a palladium(II)-catalyzed intramolecular C(sp³)–O bond formation, DFT calculations can reveal that the stereoselectivity of the reaction is determined not just at the initial C-H activation step but is significantly enhanced during the final reductive elimination phase. nih.gov
A general approach to forming oxa-spirocycles involves iodocyclization, and computational models can help predict the feasibility and outcome of such reactions. rsc.org By calculating the relative energies of different possible cyclization precursors and transition states, chemists can rationalize observed product distributions or predict the optimal conditions to favor the desired spirocyclic product.
Table 1: Hypothetical Relative Energies for a Key Step in Oxaspirocycle Formation
| Species | Calculation Method | Relative Energy (kcal/mol) |
| Reactant Complex | DFT (B3LYP/6-31G) | 0.0 |
| Transition State 1 | DFT (B3LYP/6-31G) | +18.5 |
| Intermediate | DFT (B3LYP/6-31G) | -5.2 |
| Transition State 2 | DFT (B3LYP/6-31G) | +22.1 |
| Product Complex | DFT (B3LYP/6-31G*) | -12.8 |
This table is illustrative and represents typical data obtained from DFT calculations on a complex organic reaction.
Transition State Analysis for Sulfonamide Synthesis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine in the presence of a base. sci-hub.se While this is a long-established reaction, computational analysis can provide a deeper understanding of the reaction's transition state. This knowledge is valuable for optimizing reaction conditions and understanding the factors that influence reaction rates and yields.
Using quantum chemical calculations, the geometry of the transition state can be modeled. For the reaction between a sulfonyl chloride and an amine, the transition state would likely feature a partially formed S-N bond and a partially broken S-Cl bond, with the nitrogen atom attacking the sulfur center. The energy of this transition state is a key determinant of the reaction's activation energy.
Computational studies can also investigate alternative, more modern methods of sulfonamide synthesis. sci-hub.seacs.org For example, in rhodium-catalyzed C-H amidation reactions for sulfonamide synthesis, DFT can be used to model the catalytic cycle, including the crucial C-H insertion step, providing insights into the mechanism and the role of the catalyst. sci-hub.se
In Silico ADMET Profiling Methodologies (Focus on Computational Techniques)
Before a compound is synthesized, its potential as a drug candidate can be assessed using in silico (computational) methods to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net This early-stage profiling helps to identify molecules with a higher probability of success in later, more expensive stages of drug development. sci-hub.senih.govacs.org
A variety of computational techniques are employed for ADMET prediction:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or a specific property. sci-hub.se For ADMET prediction, QSAR models are built using large datasets of compounds with known properties. These models can then predict properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes for new molecules like this compound. researchgate.net
Physicochemical Property Prediction: A range of algorithms can calculate key physicochemical properties that influence ADMET. These include molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. sci-hub.se
Pharmacophore Modeling: This technique identifies the 3D arrangement of functional groups necessary for a molecule to interact with a specific biological target. It can also be used to identify features that may lead to undesirable interactions, such as those with toxicity-related proteins.
Machine Learning and AI: Modern approaches utilize machine learning and artificial intelligence to build more sophisticated and accurate predictive models from large and complex datasets. researchgate.netacs.org
The choice of in silico tools is crucial, and often, a consensus approach using multiple different models is employed to increase the reliability of the predictions. nih.gov
Table 2: Illustrative In Silico ADMET Profile for this compound
| Property | Predicted Value | Method |
| Molecular Weight | < 500 g/mol | Calculation |
| LogP (Lipophilicity) | 1.5 - 3.0 | QSAR |
| Aqueous Solubility | Moderately Soluble | QSAR |
| Blood-Brain Barrier Permeability | Low to Moderate | Machine Learning Model |
| Cytochrome P450 2D6 Inhibition | Unlikely | Pharmacophore Model |
| Human Intestinal Absorption | High | QSAR |
This table is for illustrative purposes only. Actual values would be generated using specialized ADMET prediction software.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. ijaers.com The MEP map displays regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor) on the molecule's surface. researchgate.netresearchgate.net
For this compound, an MEP analysis would reveal key features:
Negative Potential (Red/Yellow): The most negative regions would be concentrated around the oxygen atoms of the sulfonamide group and the ether oxygen of the spirocycle. ijaers.com These areas are susceptible to electrophilic attack and are likely sites for hydrogen bonding interactions.
Positive Potential (Blue): The most positive regions would be located around the hydrogen atoms attached to the sulfonamide nitrogen. researchgate.net These sites are prone to nucleophilic attack.
Neutral Regions (Green): The hydrocarbon portions of the cyclohexane and tetrahydrofuran rings would exhibit a more neutral potential.
The MEP surface provides valuable insights into how the molecule will interact with biological targets, such as enzymes or receptors. ijaers.com The distinct regions of positive and negative potential highlight the molecule's capacity for forming specific non-covalent interactions, which are fundamental to its pharmacological activity. The electrostatic potential on the sulfur atom itself can be tuned by the surrounding atoms, influencing its electrophilic or nucleophilic character. mdpi.com
Advanced Biological Studies and Mechanistic Insights
Target Identification and Engagement with 6-Oxaspiro[4.5]decane-9-sulfonamide
No studies have been identified that pinpoint the specific biological targets of this compound. Research into the direct binding and engagement of this compound with proteins or other cellular macromolecules has not been reported.
Biochemical and Cellular Assay Approaches for Activity Assessment
There is no available information on any biochemical or cellular assays that have been utilized to assess the biological activity of this compound. This includes a lack of data from common assays such as enzyme inhibition assays, cell viability assays (e.g., MTT, SRB), or reporter gene assays.
Mechanistic Investigations of Biological Action at the Molecular Level
Detailed investigations into the molecular-level mechanism of action for this compound are absent from the scientific literature. Consequently, there is no information regarding how this compound might influence cellular processes at a molecular level.
Modulation of Biological Pathways by Sulfonamide Spiro Compounds
While the broader class of sulfonamide spiro compounds has been investigated for their effects on various biological pathways, no studies have specifically examined the impact of this compound on any signaling or metabolic pathways.
Future Directions and Research Perspectives for 6 Oxaspiro 4.5 Decane 9 Sulfonamide
Development of Novel Synthetic Routes with Enhanced Efficiency
A primary hurdle in the exploration of novel spirocyclic compounds is often the complexity and inefficiency of their synthesis. researchgate.net Future research into 6-Oxaspiro[4.5]decane-9-sulfonamide should prioritize the development of more efficient and scalable synthetic pathways. A recent one-pot method for creating 6-oxa-spiro[4.5]decane skeletons under transition-metal-free conditions represents a significant advancement in this area. acs.orgnih.gov Building upon such methodologies will be crucial.
Key areas for synthetic innovation include:
Asymmetric Synthesis: Developing catalytic enantioselective methods to produce specific stereoisomers of this compound is critical, as the spatial arrangement of substituents on the spirocyclic core can drastically influence biological activity. tandfonline.com
Diversity-Oriented Synthesis (DOS): Implementing DOS strategies would enable the rapid generation of a library of derivatives, which is essential for establishing structure-activity relationships (SAR). researchgate.net This could involve varying the substituents on both the cyclohexane (B81311) and tetrahydrofuran (B95107) rings.
Flow Chemistry and High-Throughput Experimentation (HTE): Adopting automated technologies like flow chemistry and HTE can accelerate the optimization of reaction conditions, improving yields and reducing the use of valuable starting materials. youtube.com
A hypothetical comparison of a traditional versus an optimized synthetic approach is presented in Table 1.
| Scalability | Milligram to Gram | Gram to Kilogram |
Exploration of Diverse Biological Targets
The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, including antibacterials, diuretics, and anticonvulsants. pexacy.com The spirocyclic framework of this compound offers a rigid scaffold that can orient the sulfonamide moiety in specific ways to interact with biological targets. tandfonline.com This unique combination suggests a broad range of potential therapeutic applications.
Future research should investigate the activity of this compound against various target classes:
Enzyme Inhibition: Spirocyclic sulfonamides have been successfully designed as potent and selective inhibitors of enzymes like Akt. nih.gov The potential of this compound and its derivatives as inhibitors for kinases, proteases, or carbonic anhydrases should be systematically explored. pexacy.com
Ion Channel Modulation: Acyl sulfonamides incorporating spirocycles have been identified as inhibitors of voltage-gated sodium channels, such as NaV1.7, which is a promising target for pain therapy. nih.gov The this compound scaffold could be a valuable starting point for developing novel ion channel modulators.
G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of spirocycles makes them well-suited for interacting with the complex binding pockets of GPCRs. chembridge.com Screening against a panel of GPCRs could reveal unexpected activities.
Table 2 outlines a hypothetical screening cascade for identifying the primary biological targets of a library of this compound derivatives.
Table 2: Hypothetical Biological Screening Cascade
| Screening Phase | Assay Type | Target Class | Hit Criteria |
|---|---|---|---|
| Phase 1: Primary Screen | In vitro biochemical assays | Kinases, Proteases, GPCRs, Ion Channels | >50% inhibition at 10 µM |
| Phase 2: Dose-Response | In vitro cell-based assays | Confirmed targets from Phase 1 | IC₅₀ < 1 µM |
| Phase 3: Selectivity Panel | In vitro assays | Panel of related off-target proteins | >100-fold selectivity |
| Phase 4: In-cell Target Engagement | Cellular thermal shift assay (CETSA) | Validated targets | Evidence of target binding in a cellular context |
Advanced Computational Design and Prediction
Computational chemistry is an indispensable tool in modern drug discovery, offering predictive capabilities that can guide synthetic efforts and rationalize biological activity. spirochem.com For a molecule like this compound, computational approaches can be particularly insightful.
Future research should leverage computational tools for:
Conformational Analysis: The spirocyclic core restricts the conformational freedom of the molecule. tandfonline.com Understanding the preferred three-dimensional arrangements is essential for designing compounds that fit optimally into a target's binding site.
Structure-Based Drug Design (SBDD): Once a biological target is identified and its structure is known (e.g., through X-ray crystallography), SBDD can be used to design new derivatives of this compound with improved potency and selectivity. nih.govchembridge.com
Pharmacophore Modeling and Virtual Screening: In the absence of a target structure, a pharmacophore model can be built based on a set of active compounds. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize the synthesis of molecules with more drug-like characteristics. nih.gov
Table 3 presents a hypothetical dataset from a computational analysis aimed at optimizing the binding affinity of a this compound analog to a hypothetical kinase.
Table 3: Hypothetical Computational Optimization Data
| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Predicted Aqueous Solubility (logS) | Key Predicted Interaction |
|---|---|---|---|---|
| Lead-001 | Parent Compound | -7.5 | -3.2 | Hydrogen bond with hinge region |
| Opt-002 | Add methyl group to cyclohexane ring | -7.8 | -3.5 | Increased van der Waals contacts |
| Opt-003 | Replace oxygen with sulfur in THF ring | -7.1 | -4.0 | Disrupted polar interaction |
| Opt-004 | Add hydroxyl group to cyclohexane ring | -8.5 | -2.8 | New hydrogen bond with solvent-exposed loop |
Integration with High-Throughput Screening Methodologies
To efficiently explore the biological potential of this compound and its derivatives, integration with high-throughput screening (HTS) is essential. nih.govspringernature.com HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the hit identification process. youtube.com
Future strategies should include:
HTS-Compatible Library Synthesis: The synthetic routes developed for this scaffold should be amenable to the parallel synthesis techniques used to build compound libraries for HTS.
Miniaturization and Automation: Adapting assays to 384-well or 1536-well plate formats and using robotic liquid handlers will be necessary to screen large numbers of compounds cost-effectively. nih.gov
Phenotypic Screening: In addition to target-based screening, phenotypic screens (e.g., assessing cell viability, morphology, or the expression of a reporter gene) can identify compounds that have a desired effect on cells without a priori knowledge of the specific molecular target.
The combination of a structurally novel scaffold like this compound with modern drug discovery technologies holds significant promise for the identification of new therapeutic agents. By focusing on efficient synthesis, broad biological profiling, computational design, and high-throughput screening, the scientific community can systematically investigate and potentially unlock the value of this and other spirocyclic compounds. nih.govtandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
